molecular formula C7H16ClN B1416804 2-Cyclopentylethanamine hydrochloride CAS No. 684221-26-9

2-Cyclopentylethanamine hydrochloride

Cat. No.: B1416804
CAS No.: 684221-26-9
M. Wt: 149.66 g/mol
InChI Key: PSWQBGNJVWDEOE-UHFFFAOYSA-N
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Description

2-Cyclopentylethanamine hydrochloride is an organic compound with the molecular formula C7H16ClN. It is a colorless liquid with a pungent odor and is used in various scientific research applications . The compound is known for its unique structure, which includes a cyclopentyl group attached to an ethanamine backbone.

Scientific Research Applications

2-Cyclopentylethanamine hydrochloride is used in a wide range of scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules.

    Biology: The compound is used in studies involving neurotransmitter analogs and receptor binding assays.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

While the specific mechanism of action for 2-Cyclopentylethanamine hydrochloride is not available, it’s worth noting that cyclopentolate, a similar compound, blocks the receptors in the muscles of the eye (muscarinic receptors). These receptors are involved in controlling the pupil size and the shape of the lens .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Cyclopentylethanamine involves the reaction of cyclopentyl methanol with bromoethane . The reaction typically requires a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The product is then purified through distillation or recrystallization.

Industrial Production Methods

Industrial production of 2-Cyclopentylethanamine hydrochloride often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The final product is usually obtained as a hydrochloride salt to enhance its stability and solubility .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentylethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form primary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed

    Oxidation: Cyclopentanone or cyclopentyl aldehyde.

    Reduction: Cyclopentylamine.

    Substitution: Various substituted cyclopentyl derivatives.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentylamine: Similar structure but lacks the ethanamine backbone.

    Cyclopentyl methanol: Precursor in the synthesis of 2-Cyclopentylethanamine.

    Cyclopentanone: Oxidation product of 2-Cyclopentylethanamine.

Uniqueness

2-Cyclopentylethanamine hydrochloride is unique due to its specific combination of a cyclopentyl group and an ethanamine backbone, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

2-cyclopentylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c8-6-5-7-3-1-2-4-7;/h7H,1-6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSWQBGNJVWDEOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20655374
Record name 2-Cyclopentylethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

684221-26-9
Record name 2-Cyclopentylethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-Cyclopentylethyl)amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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